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The table below summarizes the core structural characteristics of the 3C protease that define the rupintrivir

binding site:

Compound Focus: Rupintrivir

CAS No.: 223537-30-2
Cat. No.: S542073

Get Quote

Feature Description Role in Inhibitor Binding

Overall Chymotrypsin-like fold divided into Provides the structural scaffold for the catalytic

Fold two major domains with a soft linker active site.

[1].

Catalytic Consists of Cys146, His40, and Cys146 acts as a nucleophile for the covalent,

Triad Glu71 (HRV-14 numbering) [2]. irreversible inhibition by rupintrivir.

ST A volume-deferred, smaller pocketin  Affects accommodation of the rupintrivir's P1'

Subsite HRV-C15 [1]. group; smaller size in HRV-C lowers binding
affinity.

S2 Subsite A half-closed pocket in HRV-C15 [1]. Binds the P2 fluoro-phenylalanine group of
rupintrivir; unique conformation in HRV-C affects
inhibitor fit.

S2' A surface-recessive pocket in EV71, In enteroviruses, this pocket contributes to

Subsite not present in HRV [3]. substrate affinity but is not optimally engaged by
rupintrivir.
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Rupintrivir Binding Affinity Across Virus Species

Rupintrivir's effectiveness varies significantly across different picornaviruses, primarily due to differences

in the 3C protease binding sites:

EC50 / Binding Affinity

Virus Species Structural Reason for Affinity
Note
HRV-A/HRV-B  Lower EC50 (higher Protease active site optimally accommodates
potency) [1]. rupintrivir's conformation.
HRV-C15 EC50 ~93 nmol/L (2-6 fold Smaller S1' and half-closed S2 subsites force
lower affinity than HRV-A/B) rupintrivir into a less optimal, "intermediate”
[1]. conformation [1].
Enterovirus 71 EC50 ~2 orders of Presence of a recessive S2' pocket not used by
(EV71) magnitude higher than for rupintrivir; different active site microenvironment [3].
HRVs [1].

Experimental Protocol: Structural Determination of 3C
Protease with Rupintrivir

The following workflow outlines the key steps for determining the 3C protease structure bound to

rupintrivir using X-ray crystallography:
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Sample Preparation

Crystallpgraphy

Click to download full resolution via product page
Workflow for determining the 3C protease-rupintrivir complex structure.

e Sample Preparation
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o Gene Cloning: The DNA fragment encoding the full-length 3C protease is cloned into a pET-
28a expression vector [1].

o Protein Expression: The recombinant plasmid is transformed into E. coli BL21(DE3) cells.
Protein expression is induced with 0.5 mmol/L IPTG at 16°C for 18 hours [1].

o Protein Purification: Cells are lysed, and the protein is purified using affinity chromatography
(Ni—-NTA column), followed by ion-exchange and gel filtration chromatography. The protein is
concentrated to ~5 mg/mL for crystallization [1].

o Complex Formation: The purified 3C protease is incubated with a 5-fold molar excess of
rupintrivir to form the inhibitor complex before crystallization [4].

¢ Crystallography

o Crystallization: Crystals are grown at 16°C using the hanging drop vapor diffusion method
over a reservoir solution containing 0.05 mol/L citric acid, 0.05 mol/L BIS-TRIS propane (pH
5.0), and 16% (w/v) PEG 3,350 [1].

o Data Collection: X-ray diffraction data sets are collected at a synchrotron beamline. Datasets
are processed and scaled using the HKL2000 package [1].

o Structure Solution: The initial structure is solved by molecular replacement using a known 3C
protease structure (e.g., HRV-2 3C, PDB: 1CQQ) as a search model. Subsequent model
building and refinement are performed using COOT and PHENIX [1].

Implications for Antiviral Drug Development

The structural insights from rupintrivir binding offer valuable directions for designing robust antiviral

therapies:

e Conformational Flexibility of Rupintrivir: Rupintrivir assumes different conformations when
bound to proteases from HRV-A, HRV-C, and EV71 [1]. This flexibility is a key consideration for
designing broader-spectrum inhibitors that can adapt to variations in the active sites of different

picornaviruses.

o Strategy to Combat Resistance: The "substrate envelope" hypothesis suggests that inhibitors staying
within the spatial constraints of the natural substrate are less likely to encounter viable resistance
mutations [4]. Designing inhibitors that fit within this envelope leverages the evolutionary constraints
of the protease, making it difficult for the virus to mutate without compromising its ability to cleave its

own polyprotein.

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7462945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7462945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7462945/
https://www.smolecule.com/products/s542073?utm_src=pdf-body
https://www.mdpi.com/1999-4915/17/1/75
https://pmc.ncbi.nlm.nih.gov/articles/PMC7462945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7462945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7462945/
https://www.smolecule.com/products/s542073?utm_src=pdf-body
https://www.smolecule.com/products/s542073?utm_src=pdf-body
https://www.smolecule.com/products/s542073?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7462945/
https://www.mdpi.com/1999-4915/17/1/75
https://www.smolecule.com/products/s542073?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

¢ Repurposing Potential: Structural and sequence analysis indicates that drugs developed against
Enterovirus A/B 3C proteases might be more effective against HRV-C than drugs designed for HRV-
A/B [1], suggesting a promising path for drug repurposing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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